3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles derivatives (Roman, 2013). This illustrates the potential of using similar compounds in synthesizing a wide range of chemical libraries for research purposes.
Herbicidal Activity
A synthesized compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibited effective herbicidal activity, showcasing the agricultural applications of such chemicals in controlling weed growth (Liu et al., 2008).
Antioxidant Potential
Novel heterocyclic compounds, including pyrazole, thiazole, and pyridine moieties, have been synthesized and evaluated for their antioxidant potential, indicating the role of such compounds in developing new antioxidants (Kaddouri et al., 2020).
Antibacterial Activity
1,3,4-Oxadiazole thioether derivatives have been synthesized and shown to possess good antibacterial activities against Xanthomonas oryzae pv. oryzae, highlighting the medicinal chemistry applications of such compounds (Song et al., 2017).
Anti-inflammatory and Analgesic Activities
Some new 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives have been synthesized and tested for their anti-inflammatory, analgesic, and anticonvulsant activities, suggesting the therapeutic potential of these compounds (El-Sawy et al., 2014).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-13(11(2)22-20-10)5-6-15(21)19-16-18-14(9-23-16)12-4-3-7-17-8-12/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWSKZIZECIFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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